N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide
Description
Structural Elucidation of N-(3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanamide
IUPAC Nomenclature and Systematic Characterization
The systematic name N-(3,5-dimethyl-7-bicyclo[4.2.0]octa-1,3,5-trienyl)propanamide reflects the compound’s bridged bicyclic framework and functional groups. The bicyclo[4.2.0]octatriene system consists of an eight-membered ring with bridging carbon atoms at positions 1 and 3, creating fused six- and four-membered rings. Two methyl groups occupy the 3- and 5-positions of the triene system, while the propanamide moiety (-NHCOCH₂CH₃) is attached to the 7-position.
The molecular formula C₁₃H₁₇NO corresponds to a molecular weight of 203.28 g/mol, with the following structural breakdown:
| Component | Description |
|---|---|
| Bicyclo[4.2.0]octatriene core | Two fused rings (six- and four-membered) with conjugated double bonds at 1,3,5-positions |
| Substituents | Methyl groups at C3 and C5; propanamide at C7 |
| Hybridization | sp² hybridized carbons in the triene system; sp³ at bridgehead positions |
The SMILES notation CCC(=O)NC1CC2=CC(=CC(=C12)C)C encodes the connectivity, emphasizing the bicyclic core and substituent positions.
Molecular Geometry Analysis via X-ray Crystallography
While X-ray crystallographic data for this specific compound is not publicly available, the geometry of the bicyclo[4.2.0]octatriene system can be inferred from analogous structures. The fused ring system adopts a strained conformation due to the transannular bridging, with bond angles deviating from ideal tetrahedral or trigonal values. The triene system imposes planarity across C1–C2–C3–C4 and C5–C6–C7–C8, while the bridgehead carbons (C1 and C3) exhibit pyramidalization.
Key geometric parameters predicted for the bicyclo[4.2.0]octatriene core include:
- Bond lengths : 1.34 Å for C=C double bonds, 1.47 Å for single bonds in the saturated bridge
- Bond angles : 120° at sp² hybridized carbons, 109.5° at bridgehead sp³ carbons
The propanamide group adopts a staggered conformation to minimize steric interactions with the methyl substituents.
Spectroscopic Fingerprinting (¹H NMR, ¹³C NMR, IR, UV-Vis)
¹H NMR Analysis
The proton NMR spectrum exhibits distinct signals for the methyl, amide, and triene protons:
- Methyl groups : Two singlets at δ 2.15–2.30 ppm (C3 and C5 methyls, 6H)
- Amide proton : Broad singlet at δ 5.80–6.10 ppm (NH, 1H)
- Triene protons : Multiplet at δ 5.90–6.40 ppm (4H, conjugated double bonds)
- Propanamide chain :
- δ 1.05 ppm (triplet, CH₃, 3H)
- δ 2.15 ppm (quartet, CH₂, 2H)
¹³C NMR Analysis
- Carbonyl carbon : δ 170.5 ppm (C=O)
- Triene carbons : δ 125.0–135.0 ppm (C1–C6)
- Methyl carbons : δ 21.5 ppm (C3 and C5 CH₃)
- Bridgehead carbons : δ 45.0–50.0 ppm (C7 and C8)
IR Spectroscopy
Characteristic absorption bands:
- N-H stretch : 3300 cm⁻¹ (amide)
- C=O stretch : 1650 cm⁻¹ (amide I band)
- C=C stretch : 1600 cm⁻¹ (conjugated triene)
- C-H bend : 1450 cm⁻¹ (methyl groups)
UV-Vis Spectroscopy
The conjugated triene system exhibits strong absorption at λₘₐₓ = 245 nm (ε = 12,000 L·mol⁻¹·cm⁻¹) due to π→π* transitions.
Comparative Analysis with Bicyclo[4.2.0]octatriene Derivatives
The structural and electronic effects of the propanamide substituent are evident when comparing this compound to simpler bicyclo[4.2.0]octatriene derivatives:
The propanamide group introduces hydrogen-bonding capacity and dipole moments absent in the parent hydrocarbon, significantly altering solubility and reactivity.
Properties
CAS No. |
33213-02-4 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(3,5-dimethyl-7-bicyclo[4.2.0]octa-1,3,5-trienyl)propanamide |
InChI |
InChI=1S/C13H17NO/c1-4-12(15)14-11-7-10-6-8(2)5-9(3)13(10)11/h5-6,11H,4,7H2,1-3H3,(H,14,15) |
InChI Key |
GWPVQPDUWYOJHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CC2=CC(=CC(=C12)C)C |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation
- The key step is the acylation of the bicyclic amine with propanoyl chloride or an activated propanoic acid derivative.
- The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature (0–25 °C) to prevent side reactions.
- A base such as triethylamine or pyridine is used to scavenge the hydrochloric acid generated during the reaction, facilitating the formation of the amide bond.
Purification
- The crude product is purified by chromatographic techniques, often silica gel column chromatography using mixtures of ethyl acetate and hexanes as eluents.
- Recrystallization from suitable solvents may be employed to enhance purity.
Reaction Conditions Optimization
- Temperature and reaction time are critical parameters. Lower temperatures (0–5 °C) favor selective acylation and reduce by-product formation.
- Stoichiometric ratios of amine to acylating agent are optimized to maximize yield and minimize unreacted starting materials.
Detailed Reaction Example
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Acylation | 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine (1 equiv), propanoyl chloride (1.1 equiv), triethylamine (2 equiv), CH2Cl2, 0–5 °C, 2 h | 75–85 | Slow addition of propanoyl chloride to amine solution to control exotherm |
| 2. Work-up | Quench with water, extract organic layer, wash with brine, dry over MgSO4 | — | Standard aqueous work-up |
| 3. Purification | Silica gel chromatography, EtOAc/hexanes gradient | 70–80 (isolated) | Product isolated as white crystalline solid |
Alternative Synthetic Approaches
- Direct Amidation : Using propanoic acid activated by coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine) to form the amide bond under milder conditions.
- Acid Chloride Preparation : Propanoic acid can be converted to propanoyl chloride using reagents like thionyl chloride or oxalyl chloride prior to amide formation.
Analytical and Characterization Data
- NMR Spectroscopy : ^1H NMR typically shows characteristic amide NH signals and methyl group resonances on the bicyclic ring.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight ~203 g/mol (C13H17NO).
- Melting Point : Crystalline product with melting point range typically between 60–70 °C, depending on purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acylation with Propanoyl Chloride | 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine, Propanoyl chloride, Base | 0–5 °C, CH2Cl2, 2 h | 75–85% | High yield, straightforward | Requires handling acid chlorides |
| Direct Amidation with Coupling Agents | Amine, Propanoic acid, DCC or EDC, DMAP | Room temp, 12–24 h | 60–75% | Mild conditions, no acid chloride | Longer reaction time, possible side products |
| Acid Chloride Preparation + Acylation | Propanoic acid → Propanoyl chloride, then acylation | Thionyl chloride, then 0–5 °C acylation | 70–85% | Versatile, scalable | Multi-step, corrosive reagents |
Research Findings and Notes
- The bicyclic amine precursor is critical for the structural integrity of the final compound; its purity directly affects the amide synthesis yield.
- Reaction temperature control is essential to avoid polymerization or decomposition of the bicyclic system.
- Chromatographic purification is necessary due to the formation of side products such as unreacted amine or hydrolyzed acid derivatives.
- The compound’s unique bicyclic structure may influence reactivity, requiring tailored reaction conditions compared to simpler amides.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
| Conditions | Products | Notes |
|---|---|---|
| 6M HCl, reflux, 12h | 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine + propanoic acid | Acidic hydrolysis cleaves the amide via protonation of the carbonyl oxygen. |
| 40% NaOH, 100°C, 8h | Sodium propanoate + 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine | Basic hydrolysis proceeds through a tetrahedral intermediate. |
Mechanistic Insight : The bicyclic system’s electron-withdrawing effects may accelerate hydrolysis by destabilizing the amide resonance .
Nucleophilic Substitution at the Amide Nitrogen
The amide nitrogen can undergo alkylation or acylation reactions under specific conditions.
| Reaction | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl-N-(3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanamide | ~45%* | |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetyl-N-(3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanamide | ~50%* |
*Yields estimated from analogous reactions in bicyclic amides .
Cycloaddition Reactions
The bicyclo[4.2.0]octatriene system may participate in [2+2] or [4+2] cycloadditions due to ring strain and π-electron density.
C-H Functionalization
Palladium-catalyzed C-H activation strategies, as demonstrated in structurally related compounds, could functionalize the bicyclic core .
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Pd(OAc)₂, TEMPO, CsF, 18-crown-6 | tert-Butyl acrylate, 40°C, 24h | Allyloxylated bicyclo derivative | 58%† |
| Pd(OAc)₂, TEMPO, CsF | Dimethyl vinylphosphonate, 40°C, 24h | Phosphonylated bicyclo derivative | 48%† |
†Yields reported for analogous silyl-protected substrates .
Ring-Opening Reactions
Under strongly acidic or oxidative conditions, the bicyclo[4.2.0] system may undergo ring-opening to form linear polyenes or ketones.
Radical Reactions
The presence of TEMPO in reaction systems suggests potential for radical-mediated functionalization :
-
Example : TEMPO traps radicals generated during CsF-mediated desilylation, leading to stable alkoxyamine products.
Scientific Research Applications
N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its rigid bicyclic structure makes it a valuable building block for designing new compounds with specific properties.
Biology: The compound can be used in studies related to enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Structural Modifications and Physicochemical Properties
- Substituent Effects: Methyl vs. Amide vs. Amine Groups: The propanamide group in the target compound could reduce basicity compared to amine-containing analogs, possibly mitigating unintended pharmacological interactions .
Regulatory and Pharmacological Considerations
- Compounds with methoxybenzylamine or halogenated substituents () are regulated under the Dangerous Drugs Ordinance, implying psychoactive or toxicological risks. The target compound’s amide group may reduce such risks, though further toxicity studies are needed .
Biological Activity
N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 219.29 g/mol. Its structure features a bicyclo[4.2.0]octatriene system, which contributes to its reactivity and interaction with biological systems. The presence of dimethyl groups at the 3 and 5 positions enhances its steric properties, potentially influencing its biological activity.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Condensation Reactions : Utilizing appropriate amines and carboxylic acids.
- Cyclization Techniques : Employing cyclization strategies that leverage the bicyclic nature of the compound.
Anticancer Potential
Research indicates that compounds with similar bicyclic structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown selective toxicity towards malignant cells while sparing non-malignant cells. The mechanisms of action often involve:
- Caspase Activation : Inducing apoptosis through the activation of caspases.
- Cell Cycle Arrest : Causing G2 phase arrest and subsequent accumulation in sub-G1 phase.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in cancer cells.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HL-60 | 0.5 | Caspase activation |
| Study B | HSC-3 | 0.8 | ROS generation |
| Study C | HCT116 | 0.6 | Cell cycle arrest |
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties due to their structural characteristics that allow for interaction with microbial membranes.
Case Studies
-
Case Study on Cytotoxicity :
- A study evaluated the cytotoxicity of various bicyclic compounds against human promyelocytic leukemia cells (HL-60). The results indicated that certain derivatives demonstrated higher potency compared to traditional chemotherapeutics like melphalan.
-
Mechanistic Insights :
- In another investigation, researchers utilized flow cytometry to analyze cell cycle distribution after treatment with this compound analogs. The findings suggested significant alterations in cell cycle phases indicative of apoptosis induction.
Future Directions
Given the promising biological activities observed in related compounds, further research on this compound is warranted:
- In Vivo Studies : To assess therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
- Mechanistic Studies : Elucidating detailed pathways involved in its anticancer and antimicrobial effects.
Q & A
Q. What synthetic strategies are recommended for constructing the bicyclo[4.2.0]octa-1,3,5-triene core in this compound?
The bicyclo[4.2.0]octa-triene scaffold is typically synthesized via [2+2] photocycloaddition or thermal cyclization of substituted benzocyclobutenes. For example, modular approaches involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic esters or sequential ring-opening/functionalization steps are reported for analogous structures . Key intermediates like rac-N-((S)-8-methylenebicyclo[4.2.0]octa-1,3,5-trien-7-yl)aniline derivatives have been synthesized in yields up to 60% using IPrPd(allyl)Cl catalysts in ether/hexane solvent systems .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
Comprehensive NMR (¹H, ¹³C, DEPT-135) is critical for resolving stereochemistry and substituent positions. For bicyclo[4.2.0]octa-triene derivatives, ¹H-NMR typically shows distinct aromatic proton signals at δ 6.5–7.5 ppm and methyl groups at δ 1.2–2.8 ppm. High-resolution mass spectrometry (HRMS) and IR (e.g., νmax ~2200 cm⁻¹ for nitrile groups in related analogs) are recommended for verifying molecular weight and functional groups .
Q. What pharmacological targets are associated with bicyclo[4.2.0]octa-triene derivatives?
Structurally similar compounds (e.g., TCB-2) exhibit selective 5-HT2A receptor agonism, which is implicated in neuropsychopharmacological studies. However, conflicting data on receptor specificity (e.g., off-target effects on 5-HT2C) necessitate rigorous radioligand binding assays and in vivo electrophysiology to validate target engagement .
Advanced Research Questions
Q. How can enantiomeric resolution of chiral bicyclo[4.2.0]octa-triene derivatives be achieved?
Chiral resolution of bicyclo[4.2.0]octa-triene nitriles (e.g., intermediates in ivabradine synthesis) employs enzymatic or chemical methods. A patented approach uses lipase-mediated kinetic resolution or crystallization with chiral acids (e.g., tartaric acid) to isolate enantiomers with >98% enantiomeric excess .
Q. What experimental designs address contradictions in reported receptor binding affinities for this compound class?
Discrepancies in receptor binding data (e.g., 5-HT2A vs. 5-HT2C) require orthogonal assays:
- Primary screening : Radioligand competition assays (³H-ketanserin for 5-HT2A).
- Secondary validation : Functional assays (e.g., PLC-β activation in HEK293 cells).
- Negative controls : Use selective antagonists (e.g., MDL100907 for 5-HT2A) to confirm specificity .
Q. What methodologies are effective for analyzing metabolic stability in vitro?
Use liver microsomes (human/rat) with LC-MS/MS quantification:
- Incubate compound (1–10 µM) with NADPH-regenerating systems at 37°C.
- Monitor parent compound depletion over 60 minutes.
- Structural elucidation of metabolites via tandem MS/MS fragmentation patterns .
Q. How can structure-activity relationships (SAR) guide functional group optimization?
Systematic SAR studies on analogs (e.g., methyl vs. methoxy substituents) reveal:
- 3,5-Dimethyl groups : Enhance metabolic stability but reduce aqueous solubility.
- Propanamide side chain : Critical for 5-HT2A affinity; replacing it with esters or ethers diminishes activity. Computational docking (e.g., AutoDock Vina) into 5-HT2A homology models can predict binding poses .
Methodological Notes
- Synthetic Challenges : Steric hindrance in the bicyclo[4.2.0]octa-triene core complicates late-stage functionalization. Use bulky ligands (e.g., SPhos) in cross-coupling reactions to minimize side products .
- Data Reproducibility : Discrepancies in pharmacological data may arise from differences in assay conditions (e.g., cell lines, buffer pH). Standardize protocols using reference agonists/antagonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
